molecular formula C16H22N4O3 B5699967 N'-ethyl-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea

N'-ethyl-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea

Cat. No. B5699967
M. Wt: 318.37 g/mol
InChI Key: RBKGPXDFZWPJEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-ethyl-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea, also known as EIMU, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. EIMU is a white crystalline powder that has a molecular weight of 357.44 g/mol and a melting point of 164-166°C.

Mechanism of Action

The mechanism of action of N'-ethyl-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. N'-ethyl-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival. Additionally, N'-ethyl-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea has been shown to activate the Nrf2/ARE pathway, which plays a role in the cellular response to oxidative stress.
Biochemical and Physiological Effects:
N'-ethyl-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N'-ethyl-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea can inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to reduce the production of inflammatory cytokines and reactive oxygen species. In animal studies, N'-ethyl-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea has been shown to have neuroprotective effects and improve cognitive function. It has also been shown to have anti-inflammatory and anti-tumor effects in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using N'-ethyl-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea in lab experiments is its versatility. It can be used in a variety of assays and experiments due to its potential applications in various fields. Additionally, N'-ethyl-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea is relatively easy to synthesize and purify, making it a cost-effective option for research. However, one limitation of using N'-ethyl-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea is its limited solubility in water, which can make it difficult to use in certain assays. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of N'-ethyl-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea.

Future Directions

There are several future directions for research on N'-ethyl-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, more research is needed to fully understand the mechanism of action of N'-ethyl-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea and its potential applications in medicine, agriculture, and material science. Finally, the development of new derivatives of N'-ethyl-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea with improved solubility and potency could lead to the discovery of new therapeutic agents.

Synthesis Methods

The synthesis of N'-ethyl-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea involves the reaction of N-isopropyl-N'-methylurea with 4-methoxybenzoylhydrazine in the presence of acetic anhydride and triethylamine. The resulting product is then treated with ethyl chloroformate to obtain N'-ethyl-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea. The overall yield of the synthesis is around 50%, and the purity of the product can be increased by recrystallization.

Scientific Research Applications

N'-ethyl-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, N'-ethyl-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been investigated as a potential treatment for Alzheimer's disease and Parkinson's disease. In agriculture, N'-ethyl-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea has been tested as a herbicide and insecticide. In material science, N'-ethyl-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea has been used as a building block for the synthesis of new materials with unique properties.

properties

IUPAC Name

3-ethyl-1-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-propan-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3/c1-5-17-16(21)20(11(2)3)10-14-18-15(19-23-14)12-6-8-13(22-4)9-7-12/h6-9,11H,5,10H2,1-4H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBKGPXDFZWPJEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N(CC1=NC(=NO1)C2=CC=C(C=C2)OC)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-propan-2-ylurea

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